molecular formula C14H11ClO2 B1600659 4-Chlorobenzoin CAS No. 39774-18-0

4-Chlorobenzoin

Cat. No.: B1600659
CAS No.: 39774-18-0
M. Wt: 246.69 g/mol
InChI Key: XYUKKJIDPMMCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzoin is an organic compound with the molecular formula C14H11ClO2. It is a white crystalline solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a chlorine atom attached to the benzoin structure, which consists of a phenyl group and a hydroxyl group attached to a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoin can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with benzoin in the presence of a catalyst such as boron trifluoride diethyl etherate and mercury (II) oxide in tetrahydrofuran and water at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere . The reaction mixture is then stirred at room temperature under argon for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzil using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: The compound can be reduced to 4-chlorobenzyl alcohol using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: 4-Chlorobenzil.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzoin derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzoin has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorobenzoin involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The hydroxyl and carbonyl groups in this compound can form hydrogen bonds and other interactions with active sites of enzymes, affecting their activity and function.

Comparison with Similar Compounds

    4-Chlorobenzaldehyde: Similar in structure but lacks the hydroxyl group.

    4-Chlorobenzyl alcohol: Similar but has a hydroxyl group instead of a carbonyl group.

    4-Chlorobenzil: An oxidized form of 4-chlorobenzoin with two carbonyl groups.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-hydroxy-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUKKJIDPMMCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543509
Record name 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39774-18-0
Record name 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzoin
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzoin
Reactant of Route 3
4-Chlorobenzoin
Reactant of Route 4
4-Chlorobenzoin
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzoin
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.